N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide
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Overview
Description
N-(4-oxo-4H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4H-chromen-3-yl)acetamide typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with acetamide under specific conditions. One common method involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and acetamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N-(4-oxo-4H-chromen-3-yl)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-4H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chromone core to its reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone oxides, while reduction can produce hydroxychromones. Substitution reactions can lead to various derivatives with different functional groups attached to the chromone core.
Scientific Research Applications
N-(4-oxo-4H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-4H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N′-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide
- N′-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
Uniqueness
N-(4-oxo-4H-chromen-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other chromone derivatives
Properties
CAS No. |
33533-84-5 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-(4-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13) |
InChI Key |
UQWDQUUQTMWLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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